molecular formula C8H12N2OS B1348140 6-Methyl-5-propyl-2-thiouracil CAS No. 51482-41-8

6-Methyl-5-propyl-2-thiouracil

Cat. No. B1348140
CAS RN: 51482-41-8
M. Wt: 184.26 g/mol
InChI Key: XZVYOSIHDWNKKK-UHFFFAOYSA-N
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Description

6-Methyl-5-propyl-2-thiouracil is a derivative of thiouracil, a medication used to treat hyperthyroidism . It is used in the treatment of hyperthyroidism and works by decreasing the formation of stored thyroid hormone and thyroglobulin in the thyroid gland .


Synthesis Analysis

The synthesis of 6-Methyl-5-propyl-2-thiouracil involves the use of water solutions of the corresponding metal salts and the ligand dissolved in DMSO and water solutions of NaOH in a metal-to-ligand ratio of 1:4:2 . The synthesis of luminescent gold (I) thiouracilate complexes as emissive materials has also been reported .


Molecular Structure Analysis

The molecular structure of 6-Methyl-5-propyl-2-thiouracil is similar to that of propylthiouracil, with the addition of a methyl group . The molecular weight is 142.020081 Da .


Chemical Reactions Analysis

The chemical reactions of 6-Methyl-5-propyl-2-thiouracil involve the formation of S-dihydro-alkylthio-benzyl-oxopyrimidines (S-DABOs) based anti-HIV agents . The yield of these reactions is 83%, and the reactions produce colorless crystals .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-5-propyl-2-thiouracil include a melting point of 218-220 °C, solubility in 10% NH3 of 100 mg/mL, and a molecular weight of 170.23 g/mol .

Scientific Research Applications

Analytical Chemistry Applications

6-Methyl-5-propyl-2-thiouracil has been utilized in analytical chemistry. A study by Kasprzak et al. (2005) developed a sensitive analytical method using differential pulse cathodic stripping voltammetry on a mercury electrode for the determination of thiouracil derivatives, including 6-propyl-2-thiouracil, at the nanomolar level. This method is simple, utilizing common chemical reagents like acetate buffer, and has a very low detection limit for 6-propyl-2-thiouracil, down to 1.0 × 10^-9 mol dm^-3 (Kasprzak, Ciesielski, & Skrzypek, 2005).

Drug Residue Analysis

The compound has also been studied in the context of drug residue analysis in animal products. Yu, Murby, and Wells (1997) described a method for assaying residues of thyreostatic substances, including 6-methyl-2-thiouracil and 6-propyl-2-thiouracil, in beef muscle. This method can detect residues down to 15 micrograms per kilogram for substituted thiouracils, which is crucial for food safety and regulatory compliance (Yu, Murby, & Wells, 1997).

Melanoma Research

In the field of melanoma research, Moore et al. (1992) investigated liposomes as carriers of boronated thiouracils for neutron capture therapy of melanoma. Their research involved derivatives of thiouracil, reported to localize in melanoma as false precursors in melanin synthesis. This approach signifies the potential use of 6-methyl-5-propyl-2-thiouracil in targeted cancer therapy (Moore, Chandler, Corderoy-Buck, Wilson, & Allen, 1992).

Metabolism Studies

Research into the metabolism of antithyroid drugs has also involved 6-Methyl-5-propyl-2-thiouracil. Lindsay, Hulsey, and Aboul‐Enein (1975) studied the enzymatic S-methylation of antithyroid drugs, including 6-propyl-2-thiouracil, and found that S-methylation is a general pathway of metabolism forthiopyrimidine antithyroid drugs. This study provides insight into the metabolic pathways of these compounds and their interactions with enzymes (Lindsay, Hulsey, & Aboul‐Enein, 1975).

Material Science

In material science, Tang et al. (2017) explored the use of thiouracil derivatives, including 6-propyl-2-thiouracil, as thermal stabilizers for poly(vinyl chloride) (PVC). They found that these compounds are effective in replacing labile chlorine atoms in PVC chains, indicating their potential as novel thermal stabilizers for industrial applications (Tang, Jia, Xue, & Liu, 2017).

Cancer Research

6-Methyl-5-propyl-2-thiouracil has also been investigated in cancer research. Tjarks and Gabel (1991) prepared boron-containing derivatives of 2-thiouracil, including 6-propyl compounds, which showed accumulation in melanoma in mice. These compounds are considered candidates for boron neutron-capture therapy of malignant melanoma, demonstrating the potential therapeutic applications of 6-Methyl-5-propyl-2-thiouracil in cancer treatment (Tjarks & Gabel, 1991).

Neurological Research

Finally, in the field of neurological research, Palumbo and d’Ischia (2001) identified 6-Methyl-5-propyl-2-thiouracil as a competitive inhibitor of nitric oxide synthase (NOS), with selectivity for the neuronal isoform. This finding suggests that thiouracils can be useful leads for inhibitor design and may have implications for their antithyroid activity and potential neurological effects (Palumbo & d’Ischia, 2001).

Safety And Hazards

6-Methyl-5-propyl-2-thiouracil is harmful if swallowed and is suspected of causing cancer . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .

Future Directions

Future research directions for 6-Methyl-5-propyl-2-thiouracil include the synthesis of new metal complexes of 6-methyl-2-thiouracil and 6-propyl-2-thiouracil, elucidation of their structures, and investigation of their biological properties . The addition of metal ions has been found to improve the antimicrobial activity of both 6-methyl-2-thiouracil and 6-propyl-2-thiouracil .

properties

IUPAC Name

6-methyl-5-propyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3-4H2,1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVYOSIHDWNKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC(=S)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199454
Record name Uracil, 6-methyl-5-propyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-5-propyl-2-thiouracil

CAS RN

51482-41-8
Record name Uracil, 6-methyl-5-propyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 6-methyl-5-propyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Babushkina, DM Egorov, KI Kaskevich - Russian Journal of General …, 2020 - Springer
… 6-Methyl-5-propyl-2-thiouracil (3c). Yield 51%, colorless crystals, mp 211–212С (EtOH). H NMR spectrum (DMSO-d 6 ), δ, ppm: 0.86 t (3H, CH 3 СH 2 , 3 J HH = 8.0 Hz), 1.30–1.40 m (…
Number of citations: 4 link.springer.com

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